5-Bromo-2-ethylbenzofuran
Overview
Description
5-Bromo-2-ethylbenzofuran is a chemical compound with the molecular formula C10H9BrO . It has a molecular weight of 225.08 . It is a colorless to light-yellow liquid .
Synthesis Analysis
A key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy is 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethylbenzofuran is characterized by a bromine atom attached to a benzofuran ring with an ethyl group . The exact mass is 223.98368 g/mol .Chemical Reactions Analysis
Benzofurans are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems . They have been used in the treatment of skin diseases such as cancer or psoriasis .Physical And Chemical Properties Analysis
5-Bromo-2-ethylbenzofuran has a molecular weight of 225.08 g/mol . It is a colorless to light-yellow liquid . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 3.8 .Scientific Research Applications
1. Total Synthesis of Natural Products
- Application : Benzofuran derivatives are used in the total synthesis of natural products. These compounds are studied, characterized, and screened for possible biological activities .
- Methods : The synthesis often involves the Stille coupling reaction of benzofuranyl bromide with stannanyl compounds .
- Results : This synthetic strategy can be modified to give access to a variety of different ailanthoidol analogues .
2. Antimicrobial Agents
- Application : Benzofuran and its derivatives are found to be suitable structures for the development of new drugs, especially antimicrobial agents .
- Results : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
3. Anti-Hepatitis C Virus Activity
- Application : Benzofuran compounds have been found to have anti-hepatitis C virus activity. A recently discovered novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .
- Results : The novel macrocyclic benzofuran compound has shown promising results in preclinical trials .
4. Anticancer Agents
- Application : Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones (37a–f), were designed, synthesized, and characterized .
- Results : The novel series of chalcones have shown promising results in preclinical trials .
5. Antiarrhythmic Agents
- Application : Benzofuran compounds have been widely used in antiarrhythmic therapy . These compounds help regulate the heart’s rhythm and prevent irregular heartbeats .
- Results : The use of benzofuran compounds in antiarrhythmic therapy has shown promising results .
6. Dermatological Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-ethyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCGZKOZXSKKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482252 | |
Record name | 5-BROMO-2-ETHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethylbenzofuran | |
CAS RN |
39178-60-4 | |
Record name | 5-Bromo-2-ethylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39178-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-BROMO-2-ETHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.